![molecular formula C21H23BrO4 B1469424 4-[2-(4-Bromo-phenyl)-2-methoxycarbonyl-ethyl]-benzoic acid tert-butyl ester CAS No. 1207989-81-8](/img/structure/B1469424.png)
4-[2-(4-Bromo-phenyl)-2-methoxycarbonyl-ethyl]-benzoic acid tert-butyl ester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a key step in the synthesis process . The transesterification of β-keto esters is a useful transformation in organic synthesis .Chemical Reactions Analysis
Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which can be converted into a broad range of functional groups .Wissenschaftliche Forschungsanwendungen
Spirocyclic Indoline Lactone Synthesis
In a study by Hodges et al. (2004), base-promoted cyclization was employed to generate spirocyclic indoline lactone, showcasing the utility of tert-butyl esters in complex molecule synthesis. The process involved several steps, including cyclization, alkylation, dihydroxylation, and ester cleavage, yielding spirocyclic lactone as a diastereomer pair. This research highlights the application in synthesizing structurally complex molecules from simpler ester precursors (Hodges, Wang, & Riley, 2004).
SGLT2 Inhibitors Manufacturing
Zhang et al. (2022) described the synthesis of a key intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, used in manufacturing SGLT2 inhibitors for diabetes therapy. This work demonstrated the scalability and cost-effectiveness of producing such intermediates, showcasing the broader application in pharmaceutical manufacturing (Zhang et al., 2022).
Organophosphorus Compounds Study
A study by Pedersen et al. (2010) explored the use of organophosphorus compounds in synthesizing O-substituted thioesters and dithioesters. This research underscores the versatility of esters in organophosphorus chemistry, contributing to the synthesis of thioesters from simple aliphatic and aromatic esters (Pedersen, Scheibye, Clausen, & Lawesson, 2010).
Aliphatic Polyesters Development
Trollsås et al. (2000) investigated the synthesis and polymerization of new cyclic esters with protected functional groups. Their work on developing hydrophilic aliphatic polyesters through the ring-opening polymerization of functional cyclic esters demonstrates the application of tert-butyl esters in creating materials with potential biomedical applications (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Catalytic Processes in Synthesis
Magro et al. (2010) explored the methoxycarbonylation of alkynes catalyzed by palladium complexes, achieving the selective formation of unsaturated esters. This research highlights the catalytic efficiency of such complexes in synthesizing esters, including the utilization of tert-butyl ester derivatives in complex catalytic processes (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-(4-bromophenyl)-3-methoxy-3-oxopropyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrO4/c1-21(2,3)26-19(23)16-7-5-14(6-8-16)13-18(20(24)25-4)15-9-11-17(22)12-10-15/h5-12,18H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUSWXMLRQVVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Bromo-phenyl)-2-methoxycarbonyl-ethyl]-benzoic acid tert-butyl ester | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5-Chloro-2-[(1-methylethyl)sulfonyl]phenyl}methanamine hydrochloride](/img/structure/B1469341.png)
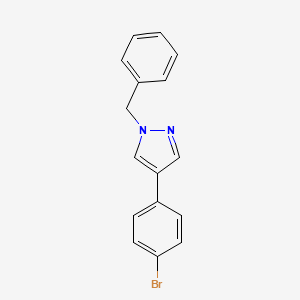
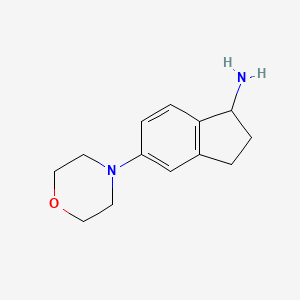
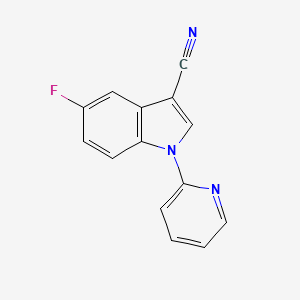
![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B1469348.png)
![1-[2-(Methylsulfonyl)-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1469350.png)
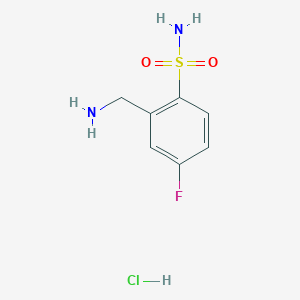
![8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B1469353.png)
![2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1469354.png)
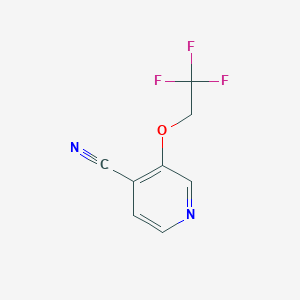
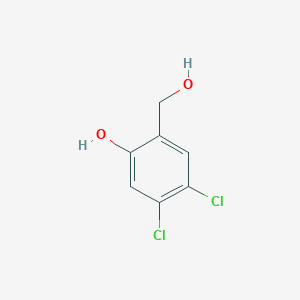
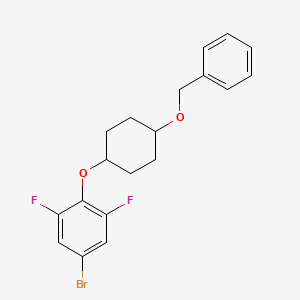
![N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1469361.png)
